molecular formula C17H20BrNO B12698627 Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- CAS No. 189298-44-0

Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-

Cat. No.: B12698627
CAS No.: 189298-44-0
M. Wt: 334.2 g/mol
InChI Key: NUNIWXHYABYXKF-KRWDZBQOSA-N
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Description

Systematic Nomenclature and Structural Classification

The systematic IUPAC name for this compound is 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethylethanamine , reflecting its precise atomic connectivity and stereochemical configuration. Key structural features include:

  • A chiral center at the methoxy-bearing carbon, designated as the (S)-configuration.
  • A 4-bromophenyl group attached to a phenylmethoxy (-OCH(C₆H₅)(C₆H₄Br)) substituent.
  • A dimethylamine (-N(CH₃)₂) group at the terminal position of the ethanamine backbone.

Table 1: Nomenclature and physicochemical properties

Property Value
IUPAC Name 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethylethanamine
CAS Number 1234423-98-3
Molecular Formula C₁₆H₂₀BrNO
Molecular Weight 338.24 g/mol
Chiral Center Configuration S

The compound’s structure is further classified as a brominated ethanolamine derivative , distinguished by the presence of a bromine atom on the aromatic ring and an ethanolamine backbone modified with ether and tertiary amine groups. The phenylmethoxy group introduces steric bulk, influencing both its chemical reactivity and biological interactions.

Historical Context in Chiral Amine Chemistry

The synthesis of chiral amines like ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-, has been revolutionized by advances in asymmetric hydrogenation (AH) and enzymatic methods. Early approaches to chiral amine synthesis relied on resolution techniques, but the development of transition-metal catalysts in the late 20th century enabled direct enantioselective routes.

Key milestones include:

  • Transition-Metal Catalysis : Iridium and rhodium complexes with chiral ligands (e.g., BINAP, phosphino-oxazolines) have been instrumental in reducing imines and enamides to chiral amines. For example, Pfaltz’s Ir–P,N catalysts achieved up to 97% enantiomeric excess (ee) in imine hydrogenation.
  • Enzymatic Methods : Imine reductases (IREDs) and amine oxidases have emerged as biocatalytic tools for synthesizing chiral amines under mild conditions. These enzymes enable the stereocontrolled reduction of prochiral imines, offering complementary strategies to metal-catalyzed approaches.
  • Ligand Design : Modular ligands like MaxPHOX, which allow fine-tuning of steric and electronic properties, have expanded substrate scope and enantioselectivity in AH. For instance, Ir-MaxPHOX catalysts achieved >99% ee in cyclic N-alkyl imine reductions.

The synthesis of ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-, likely employs these modern catalytic methods, leveraging chiral ligands or enzymes to control stereochemistry at the methoxy-bearing carbon.

Position Within the Brominated Ethanolamine Family

This compound occupies a unique niche within the brominated ethanolamine family due to its dual aromatic substitution and stereochemical complexity. A comparative analysis with related structures highlights its distinct features:

Table 2: Comparison with related brominated ethanolamines

Compound Molecular Formula Key Substituents Chiral Centers
Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- C₁₆H₂₀BrNO 4-Bromophenyl, phenylmethoxy, -N(CH₃)₂ 1 (S)
2-(4-Bromophenyl)-N,N-dimethylethanamine C₁₀H₁₄BrN 4-Bromophenyl, -N(CH₃)₂ 0
Bromodiphenhydramine hydrochloride C₁₇H₂₀BrNO·HCl 4-Bromophenyl, -OCH₂CH₂N(CH₃)₂ 1 (racemic)

The addition of the phenylmethoxy group in ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-, enhances its steric bulk compared to simpler analogs like 2-(4-bromophenyl)-N,N-dimethylethanamine. This modification likely alters its pharmacokinetic properties, such as membrane permeability and metabolic stability. Furthermore, the (S)-configuration distinguishes it from racemic derivatives like bromodiphenhydramine hydrochloride, underscoring the importance of stereochemistry in biological activity.

The compound’s bromine atom contributes to its electronic profile, increasing lipophilicity and potentially enhancing binding affinity to aromatic-rich biological targets (e.g., G protein-coupled receptors). These structural attributes position it as a promising candidate for further exploration in drug discovery and materials science.

Properties

CAS No.

189298-44-0

Molecular Formula

C17H20BrNO

Molecular Weight

334.2 g/mol

IUPAC Name

2-[(S)-(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3/t17-/m0/s1

InChI Key

NUNIWXHYABYXKF-KRWDZBQOSA-N

Isomeric SMILES

CN(C)CCO[C@@H](C1=CC=CC=C1)C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Resolution of Enantiomers

The synthesis of the (S)-enantiomer involves resolving racemic mixtures using chiral agents. A common method includes:

  • Formation of Tartrate Salt :

    • The racemic compound is treated with L-(-)-tartaric acid in ethanol to form a tartrate salt.
    • The salt is then treated with sodium hydroxide in ethanol to liberate the desired enantiomer.
  • Purification :

    • The product is purified by repeated crystallization or extraction processes to ensure high enantiomeric purity.

Etherification Reaction

The preparation of the compound often involves etherification reactions to introduce the phenylmethoxy group:

  • Reagents :

    • A mixture containing 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropan-1-ol, dichloromethane (DCM), dimethylaminopyridine (DMAP), and triethylamine is used.
    • p-Toluenesulfonyl chloride is added gradually at room temperature.
  • Reaction Conditions :

    • The reaction mixture is stirred at room temperature and then heated to reflux at 40–45°C for 2–3 hours.
    • The pH of the reaction mixture is adjusted using aqueous HCl, followed by separation of organic and aqueous layers.
  • Purification :

    • The organic layer is washed sequentially with water, sodium carbonate solution, and brine solution.

Amine Substitution

To introduce the N,N-dimethyl group, substitution reactions are employed:

  • Reagents :

    • Diisopropylamine and potassium iodide are used in acetonitrile as solvents.
  • Reaction Conditions :

    • The reaction mixture is refluxed for 15 hours and monitored using High-Performance Liquid Chromatography (HPLC).
    • After completion, acetonitrile is distilled off, and the product is extracted using isopropyl ether.
  • Yield Optimization :

    • The pH of the aqueous layer is adjusted to optimize extraction efficiency.
    • The final product appears as a pale yellow oil with a yield of approximately 68 g.

Reduction and Functionalization

Reduction reactions are utilized to modify functional groups on intermediates:

  • Reagents :

    • Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene.
  • Reaction Conditions :

    • The reaction occurs at elevated temperatures (50–55°C), followed by quenching with aqueous sodium hydroxide at low temperatures (0–5°C).
  • Purification :

    • Organic layers are separated and washed with brine before distillation.
    • Methanol is used to chase residual solvents.

Final Purification

The final purification step ensures high purity of the compound:

  • Chromatography :

    • Column chromatography on silica gel using ethyl acetate and hexane as eluents.
  • Crystallization :

    • Crystallization from solvent mixtures such as ethyl acetate and hexane provides pure solid products.

Data Table: Key Reaction Steps

Step Reagents/Conditions Product Characteristics
Resolution L-(-)-tartaric acid, ethanol High enantiomeric purity
Etherification DMAP, triethylamine, DCM Intermediate formation
Amine Substitution Diisopropylamine, potassium iodide Pale yellow oil
Reduction Vitride, toluene Modified intermediate
Final Purification Silica gel chromatography or crystallization Pure solid product

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of phenylmethoxy ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Chemistry

Ethanamine serves as a valuable building block in organic synthesis. It is utilized for preparing more complex molecules through various chemical reactions, including:

  • Oxidation : Using reagents like potassium permanganate to form corresponding oxides.
  • Reduction : Employing lithium aluminum hydride to generate reduced amines.
  • Substitution Reactions : The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies. Its ability to interact with specific molecular targets allows it to modulate receptor activity, making it useful in studying signal transduction pathways.

Medicine

Ethanamine has been explored for its potential therapeutic properties:

  • It acts as an intermediate in the synthesis of pharmaceutical compounds.
  • Research indicates possible roles in developing treatments for conditions influenced by neurotransmitter systems due to its interactions with receptors .

Case Studies and Research Findings

Several studies highlight the applications of Ethanamine in various contexts:

StudyFocusFindings
Study on NeurotoxicityEffects on AttentionInvestigated the impact of neurotoxin DSP4 on attention in rats; demonstrated that methylphenidate did not improve performance post-DSP4 treatment .
Synthesis of Related CompoundsTetradentate LigandsCharacterized new ligands derived from bromophenyl compounds for potential therapeutic uses .
Clinical ObservationsDrug InteractionReported cases involving exposure to related compounds (e.g., 25I-NBOMe) indicating the need for analytical methods to detect similar structures .

Mechanism of Action

The mechanism of action of Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on structural variations, molecular properties, and pharmacological implications.

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- (Target Compound) C₁₇H₂₀BrNO₂ 358.26 g/mol - 4-Bromophenyl
- Phenylmethoxy
- N,N-dimethyl
Antihistamine; potential enhanced H1-receptor affinity due to bromine substitution .
Diphenhydramine C₁₇H₂₁NO 255.36 g/mol - Phenylmethoxy
- N,N-dimethyl
First-generation antihistamine; lacks bromine, leading to faster metabolism .
Embramine (2-((p-Bromo-α-methyl-α-phenylbenzyl)oxy)-N,N-dimethylethylamine) C₁₈H₂₂BrNO 348.28 g/mol - α-Methyl group
- 4-Bromophenyl
Increased lipophilicity due to α-methyl; longer half-life .
Brompheniramine C₁₆H₁₉BrN₂ 319.25 g/mol - Pyridin-2-yl group
- 4-Bromophenyl
Non-sedating antihistamine; pyridine enhances selectivity for peripheral H1 receptors .
Carbinoxamine Maleate C₁₆H₁₉ClN₂O·C₄H₄O₄ 406.86 g/mol - 4-Chlorophenyl
- Pyridinylmethoxy
Anticholinergic activity; maleate salt improves solubility .

Key Structural Differences and Implications

Bromine Substitution: The 4-bromophenyl group in the target compound distinguishes it from diphenhydramine. Bromine’s electron-withdrawing nature may enhance receptor binding affinity or reduce oxidative metabolism compared to non-halogenated analogs .

Heterocyclic Modifications: Brompheniramine replaces the benzhydryl ether with a pyridin-2-yl group, altering its pharmacokinetic profile (e.g., reduced central nervous system penetration) and receptor subtype selectivity . Carbinoxamine combines a pyridinylmethoxy group with a 4-chlorophenyl substituent, enhancing anticholinergic effects .

Chirality :

  • The (S) -configuration in the target compound is critical for optimal receptor interaction. Racemic mixtures (e.g., diphenhydramine) often exhibit reduced efficacy compared to enantiopure forms .

Biological Activity

Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- possesses a complex structure characterized by a bromophenyl group and a phenylmethoxy moiety. The presence of these functional groups is believed to enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist at specific neurotransmitter receptors, thereby modulating signal transduction pathways.

Key Mechanisms:

  • Receptor Binding : It has been suggested that the compound can bind to neurotransmitter receptors, influencing their activity.
  • Enzyme Interaction : It may also interact with enzymes involved in metabolic pathways, potentially altering their function.

Biological Activity

Research indicates that Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in cell lines associated with various cancers.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from damage in models of neurodegenerative diseases.
  • Antimicrobial Properties : Some studies have indicated that it may possess antimicrobial activity against certain pathogens.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
NeuroprotectiveProtection against oxidative stress
AntimicrobialActivity against specific bacterial strains

Case Studies

  • Antitumor Efficacy : A study investigated the effects of Ethanamine on human cancer cell lines (e.g., HT-29 colorectal cancer cells). The results demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotection : In a model of Parkinson's disease, Ethanamine was shown to reduce neuronal apoptosis induced by neurotoxic agents. This effect was attributed to its ability to modulate oxidative stress pathways.
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Q & A

Q. Why do some sources report conflicting logP values for this compound?

  • Answer : Discrepancies arise from measurement methods:
MethodlogPSource
Shake-flask3.1
Computational (ALOGPS)3.5
Validate experimentally via HPLC retention time correlation with reference standards.

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